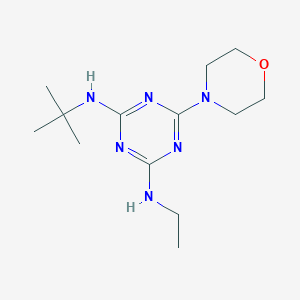![molecular formula C17H20N2O5S2 B5577675 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to this compound involves various chemical strategies, including visible light-promoted reactions and Pummerer-type cyclization. For instance, Xu Liu et al. (2016) described the visible light-promoted synthesis of heterocyclic derivatives via a tandem radical cyclization and sulfonylation reaction, showcasing the versatility of such methods in constructing complex molecular architectures (Xu Liu et al., 2016). Similarly, T. Saitoh et al. (2001) achieved the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline through Pummerer-type cyclization, highlighting the efficiency of cyclization reactions in synthesizing isoquinoline derivatives (T. Saitoh et al., 2001).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives exhibits intriguing features such as specific spatial conformations and interactions. A. J. Bortoluzzi et al. (2011) detailed the U-shaped spatial conformation of a related compound, facilitated by the presence of a methylene group that allows for intermolecular interactions, demonstrating the complex molecular geometries achievable within this chemical family (A. J. Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Isoquinoline derivatives are amenable to various chemical reactions, including cyclization and sulfonylation, to generate novel compounds with diverse properties. For example, the work by Yi-Long Zhu et al. (2016) on the cascade halosulfonylation of 1,7-enynes illustrates the potential to synthesize densely functionalized isoquinoline derivatives through innovative chemical pathways (Yi-Long Zhu et al., 2016).
Physical Properties Analysis
The physical properties of isoquinoline sulfonamides, including solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. M. Rozwadowska et al. (2002) synthesized enantiomerically pure forms of a related compound, reporting on its melting point and optical rotation, which are essential parameters for the characterization of such molecules (M. Rozwadowska et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the application scope of isoquinoline sulfonamides. For instance, Jinbin Xu et al. (2005) explored the binding of methoxylated tetrahydroisoquinolinium derivatives to sigma-2 receptors, shedding light on the bioactive potential of these compounds (Jinbin Xu et al., 2005).
科学的研究の応用
Synthesis and Modification Techniques
Synthesis of Isoquinoline Derivatives : Research on isoquinoline derivatives, closely related to the chemical structure , has focused on synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones to evaluate their antineoplastic activity. These compounds have shown promising activity against leukemia in mice, highlighting the potential of isoquinoline derivatives in cancer treatment research (Liu, Lin, Penketh, & Sartorelli, 1995).
Advanced Synthesis Techniques : Another study explores the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds through Pummerer-type cyclization. This method demonstrates the versatility and potential of using boron trifluoride diethyl etherate to enhance cyclization, offering insights into more efficient synthesis pathways for complex isoquinoline derivatives (Saitoh et al., 2001).
Applications in Medicinal Chemistry
Antitumor Activity : The synthesis of substituted isoquinoline derivatives has shown significant promise in antitumor research. Compounds derived from isoquinoline have demonstrated optimum antitumor activity in animal models, particularly against L1210 leukemia, suggesting the therapeutic potential of these compounds in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Carbonic Anhydrase Inhibitors : Related research on aromatic sulfonamide inhibitors of carbonic anhydrases indicates the importance of isoquinoline sulfonamides in developing new therapeutic agents. These compounds exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, showing potential for the treatment of conditions where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
特性
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-18-17(20)16-8-13(10-25-16)26(21,22)19-5-4-11-6-14(23-2)15(24-3)7-12(11)9-19/h6-8,10H,4-5,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECTXJJTXUEDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5577635.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5577668.png)

![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)